molecular formula C13H12O4 B027468 Cassiachromone CAS No. 28955-30-8

Cassiachromone

Cat. No.: B027468
CAS No.: 28955-30-8
M. Wt: 232.23 g/mol
InChI Key: YMCXDPKFRCHLPK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cassiachromone, a naturally occurring phenolic compound , is associated with a variety of biological activities. . These activities suggest that the compound may interact with a range of molecular targets involved in oxidative stress, microbial growth, cancer progression, and inflammation.

Mode of Action

Given its association with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities , it can be inferred that this compound may interact with its targets to modulate these biological processes. For instance, as an antioxidant, it may neutralize harmful free radicals, thereby preventing cellular damage. As an antimicrobial agent, it may inhibit the growth of bacteria or fungi. In the context of cancer, it may interfere with the proliferation of cancer cells. As an anti-inflammatory agent, it may reduce inflammation by inhibiting the release of pro-inflammatory cytokines.

Biochemical Pathways

Based on its known biological activities, it can be speculated that this compound may influence pathways related to oxidative stress, microbial metabolism, cell proliferation, and inflammation .

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that this compound is a yellow crystal that is stable at room temperature but decomposes under high temperature or light conditions . It is soluble in most organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple biological activities. As an antioxidant, it may protect cells from oxidative damage. As an antimicrobial agent, it may inhibit the growth of harmful microorganisms. As an anticancer agent, it may suppress the proliferation of cancer cells. As an anti-inflammatory agent, it may alleviate inflammation by reducing the production of pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be compromised under high temperature or light conditions . Furthermore, its solubility in different solvents may affect its bioavailability and, consequently, its efficacy . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Chemical Reactions Analysis

Types of Reactions: Cassiachromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chromone derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Cassiachromone has a wide range of scientific research applications:

Comparison with Similar Compounds

Cassiachromone belongs to the class of chromones, which are compounds containing a benzopyran-4-one moiety. Similar compounds include:

This compound is unique due to its specific structure and the presence of a hydroxy and oxopropyl group, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXDPKFRCHLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183152
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28955-30-8
Record name 5-Acetonyl-7-hydroxy-2-methylchromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28955-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 °C
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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